N-(7-hydroxy-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,2-diphenylacetamide
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Overview
Description
N-{7-HYDROXY-5-PROPYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2,2-DIPHENYLACETAMIDE is a synthetic compound belonging to the class of heterocyclic compounds This compound features a triazolopyrimidine core, which is known for its diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{7-HYDROXY-5-PROPYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2,2-DIPHENYLACETAMIDE typically involves a multi-step process. One common method includes the following steps:
Formation of the triazolopyrimidine core: This can be achieved through a cyclization reaction involving enaminonitriles and benzohydrazides under microwave irradiation.
Introduction of the hydroxy and propyl groups: These functional groups can be introduced through selective functionalization reactions, such as alkylation and hydroxylation, under controlled conditions.
Attachment of the diphenylacetamide moiety: This step involves the coupling of the triazolopyrimidine core with diphenylacetic acid or its derivatives using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly solvents to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions
N-{7-HYDROXY-5-PROPYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2,2-DIPHENYLACETAMIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group under the influence of oxidizing agents like PCC or KMnO4.
Reduction: The triazolopyrimidine core can be reduced using reducing agents like NaBH4 or LiAlH4 to yield corresponding dihydro derivatives.
Common Reagents and Conditions
Oxidation: PCC, KMnO4, or H2O2 in solvents like dichloromethane or acetonitrile.
Reduction: NaBH4 or LiAlH4 in solvents like ethanol or THF.
Substitution: Alkylating agents like alkyl halides or tosylates in the presence of a base like NaH or K2CO3.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Formation of substituted triazolopyrimidine derivatives.
Scientific Research Applications
N-{7-HYDROXY-5-PROPYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2,2-DIPHENYLACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and phosphodiesterases.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties. .
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-{7-HYDROXY-5-PROPYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2,2-DIPHENYLACETAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidine: Shares the same core structure but lacks the hydroxy, propyl, and diphenylacetamide groups.
2,2-Diphenylacetamide: Contains the diphenylacetamide moiety but lacks the triazolopyrimidine core.
7-Hydroxy-5-propyl-1,2,4-triazolo[1,5-a]pyrimidine: Similar structure but without the diphenylacetamide group.
Uniqueness
N-{7-HYDROXY-5-PROPYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-2-YL}-2,2-DIPHENYLACETAMIDE is unique due to the combination of its functional groups, which confer distinct chemical properties and biological activities. The presence of the hydroxy, propyl, and diphenylacetamide groups enhances its solubility, stability, and interaction with molecular targets, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H21N5O2 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-(7-oxo-5-propyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,2-diphenylacetamide |
InChI |
InChI=1S/C22H21N5O2/c1-2-9-17-14-18(28)27-22(23-17)25-21(26-27)24-20(29)19(15-10-5-3-6-11-15)16-12-7-4-8-13-16/h3-8,10-14,19H,2,9H2,1H3,(H2,23,24,25,26,29) |
InChI Key |
GBQZWBFVAIPIGE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)N2C(=N1)N=C(N2)NC(=O)C(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
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